molecular formula C30H31N5O2 B2516931 7-(4-苯基哌嗪-1-羰基)-2-(吡咯烷-1-基)-3-(间甲苯基)喹唑啉-4(3H)-酮 CAS No. 1251675-45-2

7-(4-苯基哌嗪-1-羰基)-2-(吡咯烷-1-基)-3-(间甲苯基)喹唑啉-4(3H)-酮

货号 B2516931
CAS 编号: 1251675-45-2
分子量: 493.611
InChI 键: NGQCPGLSGXGEPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3-(m-tolyl)quinazolin-4(3H)-one" is a synthetic molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors or antagonists of certain receptors. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazoline derivatives and their potential therapeutic applications. For instance, the first paper discusses a phenyl quinazoline derivative that acts as a potent IKur current blocker, which is relevant for the treatment of atrial fibrillation . The second paper explores arylpiperazines as alpha 1-adrenoceptor antagonists, which could be useful in treating conditions related to the human lower urinary tract . These papers suggest that the compound may have similar pharmacological properties and potential therapeutic uses.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by functionalization at various positions to achieve the desired biological activity and pharmacokinetic properties. In the first paper, the authors describe the optimization of a phenyl quinazoline series, which led to the development of a clinical candidate with an acceptable pharmacokinetic profile and reduced brain penetration . Although the exact synthetic route for the compound is not provided, it is likely that similar synthetic strategies and considerations for optimizing drug-like properties would be applicable.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The presence of substituents such as phenylpiperazine and pyrrolidinyl groups can significantly influence the binding affinity and selectivity towards certain receptors. In the second paper, the authors discuss the importance of the arylpiperazine portion of the antagonists and how the size and electronic features affect the binding to alpha 1-adrenoceptors . This suggests that the molecular structure of the compound , with its specific substituents, would be designed to target a particular receptor with high affinity and selectivity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers do not provide specific details on the chemical reactions of the compound . However, based on the general chemistry of quinazolines, one could expect reactions such as alkylation, acylation, and sulfonamide formation to be relevant for the synthesis and further functionalization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic efficacy. The first paper mentions the optimization of a quinazoline derivative to mitigate pH-dependent absorption, leading to the identification of a prodrug with improved solubility and pharmacokinetic properties . These properties are critical for the oral bioavailability and distribution of the drug within the body. The compound would likely have been optimized for similar properties to ensure its effectiveness as a therapeutic agent.

科学研究应用

抗疟疾药物开发

喹唑啉类化合物表现出显著的药理活性,包括抗疟疾特性。水川等人的一项研究(2021 年)重点关注各种 6,7-二甲氧基喹唑啉-2,4-二胺的合成和评价,以了解其抗疟疾活性。化合物 6,7-二甲氧基-N4-(1-苯乙基)-2-(吡咯烷-1-基)喹唑啉-4-胺 (SSJ-717) 作为潜在抗疟疾药物先导物显示出有希望的结果,突出了喹唑啉衍生物在寻找新型抗疟疾药物中的重要性 (水川等人,2021 年)

抗结核活性

潘迪特和多迪亚(2012 年)合成了一系列喹唑啉酮杂化物,在体外对结核分枝杆菌表现出优异的抗结核活性。这些化合物,包括 2-(取代苯基)-3-(((3-(吡啶-4-基)-1-(对甲苯基)-1H-吡唑-4-基)亚甲基)氨基)-喹唑啉-4(3H)-酮,在低最低抑菌浓度下表现出高疗效,表明它们作为抗结核剂的潜力 (潘迪特和多迪亚,2012 年)

抗心律失常和降压作用

马拉夫斯卡等人(2002 年)对一系列 1-取代吡咯烷-2-酮和吡咯烷衍生物(包括具有 3-(4-芳基哌嗪-1-基)丙基部分的化合物)的研究表明具有很强的抗心律失常和降压活性。这些发现证明了喹唑啉衍生物在开发具有α-肾上腺能受体阻断性质的心血管药物中的潜力 (马拉夫斯卡等人,2002 年)

H1-抗组胺药

阿拉加萨米和帕蒂班(2014 年)的一项研究探索了新型 3-(苯基)-2-(3-取代丙基硫代)喹唑啉-4-(3H)-酮作为潜在的 H1-抗组胺剂。这些化合物,特别是对豚鼠组胺诱导的支气管痉挛具有显着保护作用且镇静作用低,突出了喹唑啉衍生物作为抗组胺药的治疗潜力 (阿拉加萨米和帕蒂班,2014 年)

抗分枝杆菌活性

基罗加等人(2014 年)报道了通过微波辅助反应合成新型苯并吡唑并[3,4-b]喹二酮,显示出对分枝杆菌属菌株的抗分枝杆菌活性。这项研究强调了喹唑啉衍生物在通过新的抗分枝杆菌剂解决结核病中的作用 (基罗加等人,2014 年)

抗癌活性

科诺瓦连科等人(2022 年)比较了 1-(4-甲基哌嗪-1-基)异喹啉与各种杂芳取代基的抗癌活性,发现具有高水平的抗癌细胞系活性的衍生物。该研究强调了喹唑啉和异喹啉衍生物在癌症治疗开发中的潜力 (科诺瓦连科等人,2022 年)

属性

IUPAC Name

3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-pyrrolidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-8-7-11-25(20-22)35-29(37)26-13-12-23(21-27(26)31-30(35)34-14-5-6-15-34)28(36)33-18-16-32(17-19-33)24-9-3-2-4-10-24/h2-4,7-13,20-21H,5-6,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQCPGLSGXGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。